molecular formula C15H10N2O4S2 B4060035 2-(benzylthio)-4-[(5-nitro-2-furyl)methylene]-1,3-thiazol-5(4H)-one

2-(benzylthio)-4-[(5-nitro-2-furyl)methylene]-1,3-thiazol-5(4H)-one

Cat. No. B4060035
M. Wt: 346.4 g/mol
InChI Key: LOIIYEHISKSCQX-WQLSENKSSA-N
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Description

2-(benzylthio)-4-[(5-nitro-2-furyl)methylene]-1,3-thiazol-5(4H)-one is a thiazole derivative that has been synthesized for various scientific research applications. This compound has gained significant attention due to its potential biological activities and medicinal properties.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Mohammadhosseini et al. (2009) demonstrates the synthesis of 2-[(substituted benzyl)thio]-5-(5nitro-2-furyl)-1,3,4-thiadiazoles and their significant in vitro anti-Helicobacter pylori activity, with specific compounds exhibiting potent inhibitory effects compared to the standard drug metronidazole. This highlights the potential use of such compounds in developing treatments against H. pylori infections Mohammadhosseini et al., 2009.

Chemical Behavior and Applications

  • Research by Beloglazkina et al. (2007) focuses on the synthesis of 2-[4-(methylthio)phenylmethyleneamino]thiophenol and its nickel(II) and cobalt(II) complexes, exploring their adsorption on gold surfaces and electrochemical characterization. The study offers insights into the potential use of such compounds in electrochemical sensors and surface modification technologies Beloglazkina et al., 2007.
  • Another study by Saldabol et al. (2002) investigates the bromination and thiocyanation of 2-substituted 4-(2-furyl)thiazoles, revealing the directional preferences of these reactions and their implications for further chemical synthesis and modification of thiazole derivatives Saldabol et al., 2002.

Molecular Aggregation Studies

  • Matwijczuk et al. (2016) present findings on the aggregation effects of similar thiazole derivatives in different solvents, showing how molecular aggregation influences fluorescence effects. This research could be relevant for understanding the photophysical properties of 2-(benzylthio)-4-[(5-nitro-2-furyl)methylene]-1,3-thiazol-5(4H)-one under various conditions Matwijczuk et al., 2016.

properties

IUPAC Name

(4Z)-2-benzylsulfanyl-4-[(5-nitrofuran-2-yl)methylidene]-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4S2/c18-14-12(8-11-6-7-13(21-11)17(19)20)16-15(23-14)22-9-10-4-2-1-3-5-10/h1-8H,9H2/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIIYEHISKSCQX-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC2=N/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(benzylthio)-4-[(5-nitro-2-furyl)methylene]-1,3-thiazol-5(4H)-one
Reactant of Route 2
2-(benzylthio)-4-[(5-nitro-2-furyl)methylene]-1,3-thiazol-5(4H)-one
Reactant of Route 3
2-(benzylthio)-4-[(5-nitro-2-furyl)methylene]-1,3-thiazol-5(4H)-one
Reactant of Route 4
2-(benzylthio)-4-[(5-nitro-2-furyl)methylene]-1,3-thiazol-5(4H)-one
Reactant of Route 5
2-(benzylthio)-4-[(5-nitro-2-furyl)methylene]-1,3-thiazol-5(4H)-one
Reactant of Route 6
Reactant of Route 6
2-(benzylthio)-4-[(5-nitro-2-furyl)methylene]-1,3-thiazol-5(4H)-one

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